molecular formula C20H14O2 B7708518 1,3-Diacetylpyrene CAS No. 90814-79-2

1,3-Diacetylpyrene

Cat. No.: B7708518
CAS No.: 90814-79-2
M. Wt: 286.3 g/mol
InChI Key: VJRSWURDRQCFFJ-UHFFFAOYSA-N
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Description

1,3-Diacetylpyrene is an organic compound belonging to the pyrene family, characterized by the presence of two acetyl groups attached to the 1 and 3 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon known for its fluorescence properties

Scientific Research Applications

1,3-Diacetylpyrene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex pyrene derivatives.

    Biology: Studied for its interactions with biological macromolecules due to its fluorescence properties.

    Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetylpyrene can be synthesized through the Friedel-Crafts acylation of pyrene. The reaction involves the use of acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane or carbon disulfide under reflux conditions. The general reaction scheme is as follows: [ \text{Pyrene} + 2 \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{this compound} + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetylpyrene undergoes various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the remaining positions of the pyrene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1,3-Dicarboxypyrene.

    Reduction: 1,3-Dihydroxyethylpyrene.

    Substitution: Depending on the electrophile, various substituted pyrene derivatives.

Mechanism of Action

The mechanism of action of 1,3-diacetylpyrene primarily involves its ability to interact with light and emit fluorescence. The acetyl groups influence the electronic structure of the pyrene ring, leading to unique photophysical properties. These properties are exploited in various applications, such as imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diacetylpyrene: Similar structure but with acetyl groups at the 1 and 6 positions.

    1,8-Diacetylpyrene: Acetyl groups at the 1 and 8 positions.

    1,3-Diphenylpyrene: Phenyl groups instead of acetyl groups at the 1 and 3 positions.

Uniqueness

1,3-Diacetylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The position of the acetyl groups affects the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in materials science and photochemistry.

Properties

IUPAC Name

1-(3-acetylpyren-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c1-11(21)17-10-18(12(2)22)16-9-7-14-5-3-4-13-6-8-15(17)20(16)19(13)14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSWURDRQCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535060
Record name 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90814-79-2
Record name 1,1'-(Pyrene-1,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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